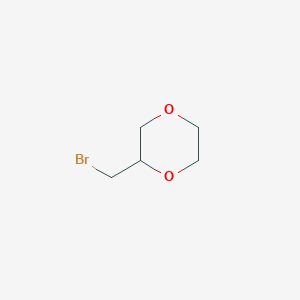

2-(Bromomethyl)-1,4-dioxane

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de U-140690 implique plusieurs étapes :

Condensation : La condensation de la 4 ®-phényloxazolidin-2-one avec le chlorure de 2 (E)-penténoyle en utilisant du butyllithium dans du tétrahydrofurane produit la 3- [2 (E)-penténoyl]-3 ®-phényloxazolidin-2-one.

Addition : Cet intermédiaire est traité avec du bromure de 3- [bis (triméthylsilyl)amino]phénylmagnesium et du bromure de cuivre(I) dans du diméthylsulfoxyde/tétrahydrofurane pour donner le produit d'addition.

Élimination et benzylation : Les groupes silyle sont éliminés dans des conditions légèrement acides, et l'amine résultante est traitée avec du bromure de benzyle pour donner le dérivé de dibenzylamine.

Acylation : Ce dérivé est acylé de manière régiosélective avec du 2-méthoxy-2-méthyl-1,3-dioxolane et du tétrachlorure de titane dans du dichlorométhane en conditions basiques pour donner la dione.

Cyclisation : La dione est condensée avec la 1-phényl-3-hexanone en utilisant du butoxyde de titane(IV) dans du dichlorométhane, suivie d'une cyclisation avec du tert-butoxyde de potassium dans du tétrahydrofurane pour donner la dihydropyrone.

Debenzylation et sulfonation : La dihydropyrone est débenzylée par hydrogénation avec de l'hydrogène sur du palladium sur carbone dans du méthanol/acétate d'éthyle, et l'amine libre est finalement sulfonée avec du chlorure de 5- (trifluorométhyl)pyridine-2-sulfonyle dans de la pyridine/du dichlorométhane

Analyse Des Réactions Chimiques

U-140690 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones ou d'aldéhydes.

Réduction : Les réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en alcools.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle est remplacé par d'autres nucléophiles.

Cyclisation : Le composé peut subir des réactions de cyclisation, formant diverses structures cycliques en fonction des conditions réactionnelles et des réactifs utilisés.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et des nucléophiles comme les amines ou les thiols. Les principaux produits formés à partir de ces réactions comprennent des cétones, des alcools et des sulfonamides substitués .

Applications de la recherche scientifique

U-140690 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des inhibiteurs de protéase non peptidiques et de leurs relations structure-activité.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre les mécanismes d'inhibition de la protéase du VIH-1 et le développement de la résistance.

Médecine : U-140690 est utilisé dans le développement de thérapies antirétrovirales pour le traitement de l'infection par le VIH-1, en particulier chez les patients résistants à d'autres inhibiteurs de protéase.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antirétroviraux et dans l'étude de la formulation et de l'administration des médicaments

Mécanisme d'action

U-140690 exerce ses effets en inhibant l'enzyme protéase du VIH-1, qui est essentielle à la maturation des particules virales. Le composé se lie au site actif de la protéase, empêchant le clivage des polyprotéines virales en protéines fonctionnelles. Cette inhibition perturbe la formation de particules virales matures et infectieuses, réduisant ainsi la réplication et la charge virale chez les individus infectés. Les cibles moléculaires impliquées comprennent l'enzyme protéase du VIH-1 et les polyprotéines virales .

Applications De Recherche Scientifique

Chemical Synthesis

Regioselective Functionalization:

2-(Bromomethyl)-1,4-dioxane serves as a versatile intermediate in the synthesis of complex organic compounds. It is particularly useful in regioselective functionalizations of halogenated heterocycles, which are essential in the development of pharmaceuticals and natural products. For instance, it has been employed in the Suzuki-Miyaura cross-coupling reaction to create carbon-carbon bonds, facilitating the production of various aryl derivatives .

Pharmaceutical Development:

The compound's ability to participate in diverse reactions makes it valuable for designing targeted pharmaceutical compounds. Its derivatives have shown potential in synthesizing biologically active molecules, contributing to drug discovery efforts .

Environmental Applications

Remediation of Contaminated Water:

1,4-Dioxane, a related compound, is known for its environmental persistence and toxicity. Research into the biodegradation of 1,4-dioxane has highlighted the role of microbial processes in its removal from contaminated sites. The use of this compound derivatives can enhance the efficiency of bioremediation strategies by serving as substrates for microbial metabolism .

Case Study: Groundwater Treatment

A case study documented the installation of point-of-entry (POE) water treatment systems utilizing granular activated carbon (GAC) to remove 1,4-dioxane from residential water supplies. The systems successfully reduced contaminant levels below detection limits by optimizing GAC mass ratios to compensate for low adsorption rates . This approach illustrates how derivatives like this compound can be integrated into broader remediation frameworks.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 90°C, 1,4-Dioxane/H2O (4:1) | 76 | |

| Aryl-Boronic Acid Coupling | Nitrogen atmosphere | Variable |

Table 2: Environmental Remediation Strategies for 1,4-Dioxane

Mécanisme D'action

U-140690 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the formation of mature, infectious viral particles, thereby reducing viral replication and load in infected individuals. The molecular targets involved include the HIV-1 protease enzyme and the viral polyproteins .

Comparaison Avec Des Composés Similaires

U-140690 est unique parmi les inhibiteurs de protéase du VIH-1 en raison de sa structure non peptidique et de sa forte puissance contre les souches résistantes. Des composés similaires comprennent :

Ritonavir : Un autre inhibiteur de protéase, mais avec une structure peptidomimétique.

Saquinavir : Un inhibiteur de protéase peptidomimétique avec une affinité de liaison et un profil de résistance différents.

Indinavir : Un inhibiteur de protéase avec une structure peptidomimétique, utilisé dans les thérapies combinées pour l'infection par le VIH-1.

Comparé à ces composés, U-140690 a des propriétés pharmacocinétiques améliorées, y compris une meilleure biodisponibilité orale et une demi-vie plus longue, ce qui en fait une option précieuse pour le traitement antirétroviral .

Activité Biologique

2-(Bromomethyl)-1,4-dioxane is a compound that has garnered attention due to its potential biological activity and applications in various fields such as medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with a bromomethyl substituent. This unique configuration contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it possesses the following structural features:

- Dioxane Ring : A six-membered ring containing two oxygen atoms.

- Bromomethyl Group : A bromine atom attached to a methylene group, which can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a nucleophile , participating in substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. The specific mechanism of action is still under investigation, but it is believed to involve:

- Alkylation of Nucleophiles : The bromomethyl group can react with nucleophilic sites on proteins or DNA, potentially leading to functional changes in these biomolecules.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes by modifying their active sites.

Pharmacological Potential

Studies have explored the pharmacological potential of dioxane derivatives, including this compound. Preliminary findings suggest that this compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacteria and fungi, indicating potential use as antimicrobial agents.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Environmental Impact

Research has highlighted the environmental implications of 1,4-dioxane compounds, including this compound. A case study focused on the remediation of contaminated groundwater revealed that point-of-entry (POE) systems effectively reduced concentrations of dioxanes, including 1,4-dioxane derivatives. Key findings include:

- Treatment Efficacy : Granular activated carbon (GAC) systems successfully lowered dioxane levels below detection limits in several residential properties .

- Long-term Monitoring : Continuous monitoring indicated sustained removal efficiency over time.

Data Table: Biological Activity Overview

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Efficacy against certain pathogens | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzymatic Inhibition | Potential modification of enzyme activity |

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These investigations aim to elucidate structure-activity relationships (SAR) and optimize biological efficacy. Notable findings include:

- Structure-Activity Relationships : Variations in substituents on the dioxane ring significantly impact biological activity and toxicity profiles.

- Toxicological Assessments : Toxicity studies indicate that while some derivatives exhibit promising bioactivity, they may also pose risks at higher concentrations .

Propriétés

IUPAC Name |

2-(bromomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHQREFZXMNKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339058-38-6 | |

| Record name | 2-(bromomethyl)-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.